molecular formula C14H14N3S.Cl<br>C14H14ClN3S B3415996 Azure A CAS No. 8050-34-8

Azure A

Cat. No.: B3415996
CAS No.: 8050-34-8
M. Wt: 291.8 g/mol
InChI Key: NALREUIWICQLPS-UHFFFAOYSA-N
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Description

Azure A, also known as N,N-dimethylphenothiazin-5-ium-3,7-diamine chloride, is an organic compound with the chemical formula C14H14ClN3S. It is a light blue to dark blue dye commonly used in biological staining and histological applications. This compound is a basic cationic dye that belongs to the phenothiazine family and is often used in combination with other dyes for various staining techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azure A is synthesized through the oxidation of methylene blue. The process involves the use of strong oxidizing agents such as potassium dichromate or sodium dichromate in an acidic medium. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions using methylene blue as the starting material. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Azure A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Azure A has a wide range of applications in scientific research, including:

Mechanism of Action

Azure A exerts its effects primarily through its interaction with biological macromolecules. As a cationic dye, it binds to negatively charged components such as nucleic acids and glycosaminoglycans. This binding results in the visualization of cellular structures under a microscope. The dye’s metachromatic properties allow it to change color based on the molecular environment, providing valuable information about the composition and structure of biological samples .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific metachromatic properties, which make it particularly useful for staining glycosaminoglycans and other biological macromolecules. Its ability to bind to various cellular components and change color based on the molecular environment sets it apart from other dyes in the phenothiazine family .

Properties

IUPAC Name

(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALREUIWICQLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14ClN3S
Source PubChem
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DSSTOX Substance ID

DTXSID2040157
Record name 3-Amino-7-dimethylaminophenothiazin-5-ium chloride
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Molecular Weight

291.8 g/mol
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Physical Description

Dark green crystalline powder; [Acros Organics MSDS]
Record name Giemsa's stain
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CAS No.

531-53-3, 8050-34-8, 51811-82-6, 62298-43-5
Record name Azure A
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Record name 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1)
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Record name AZURE A
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Record name AZURE A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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